Cyclohexyl Chloroformate (CAS 13248-54-9): A Comprehensive Technical Guide for Synthetic Chemistry Professionals
Cyclohexyl Chloroformate (CAS 13248-54-9): A Comprehensive Technical Guide for Synthetic Chemistry Professionals
This guide provides an in-depth exploration of cyclohexyl chloroformate, a versatile and highly reactive reagent pivotal to modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a cohesive understanding of the compound's properties, reactivity, and practical applications, grounded in established chemical principles. We will delve into the causality behind its synthetic utility, provide actionable protocols, and emphasize the safety protocols essential for its handling.
Core Molecular Profile and Physicochemical Properties
Cyclohexyl chloroformate, with the CAS number 13248-54-9, is an organic compound classified as a chloroformate ester.[1][2] Its structure features a reactive chloroformate functional group attached to a stable cyclohexyl ring, a combination that dictates its utility as an acylating agent.[1] This reagent is primarily encountered as a colorless, oily liquid.[2][3]
The core function of cyclohexyl chloroformate in synthesis is to introduce the cyclohexyloxycarbonyl group onto a nucleophile. This reactivity is central to its application as a protecting group for amines and in the synthesis of various carbamates, esters, and other derivatives used in the pharmaceutical and agrochemical industries.[1][4]
Table 1: Physicochemical and Identification Properties of Cyclohexyl Chloroformate
| Property | Value | Source(s) |
| CAS Number | 13248-54-9 | [1][2][5] |
| Molecular Formula | C₇H₁₁ClO₂ | [1][5][6] |
| Molecular Weight | 162.61 g/mol | [1][4][5] |
| IUPAC Name | cyclohexyl carbonochloridate | [1] |
| Synonyms | Chloroformic acid cyclohexyl ester, (Cyclohexyloxy)carbonyl chloride | [2][5][7] |
| Appearance | Colorless liquid/oil | [1][2] |
| Boiling Point | 197°C at 760 mmHg; 87.5°C (no pressure specified) | [2][4][5] |
| Density | ~1.14 g/cm³ (Predicted) | [2][5] |
| Flash Point | 76.4°C | [5] |
| Solubility | Soluble in chloroform (sparingly), ethyl acetate (slightly), and other common organic solvents. Reacts with water. | [2][8] |
| Storage | Hygroscopic. Store in a refrigerator under an inert atmosphere. | [2][3][6] |
Synthesis and Reactivity Profile
Synthesis Pathway
The predominant industrial synthesis of cyclohexyl chloroformate involves the reaction of cyclohexanol with an excess of phosgene (COCl₂).[2] This reaction is a classic example of nucleophilic acyl substitution at the highly electrophilic carbonyl carbon of phosgene.
The process must be conducted under anhydrous conditions, as both phosgene and the chloroformate product readily hydrolyze. The reaction proceeds with the liberation of hydrogen chloride (HCl) gas, which must be scrubbed from the effluent stream.[2]
Caption: Synthesis of Cyclohexyl Chloroformate from Cyclohexanol and Phosgene.
Core Reactivity: Nucleophilic Acyl Substitution
The reactivity of cyclohexyl chloroformate is dominated by the electrophilic nature of the carbonyl carbon, which is bonded to two electron-withdrawing groups: an oxygen atom and a chlorine atom. The chlorine atom serves as an excellent leaving group, facilitating nucleophilic acyl substitution reactions.
Common nucleophiles such as amines, alcohols, and thiols readily attack the carbonyl carbon, displacing the chloride ion to form stable carbamates, carbonates, and thiocarbonates, respectively.[1]
Caption: General mechanism for the acylation of a nucleophile.
This reactivity is harnessed extensively in synthetic chemistry, particularly for the protection of amine functionalities. The resulting cyclohexyloxycarbonyl carbamate is significantly less nucleophilic and basic than the parent amine, effectively masking its reactivity during subsequent synthetic steps.
Hydrolysis and Decomposition
A critical aspect of handling cyclohexyl chloroformate is its sensitivity to moisture. It hydrolyzes in the presence of water to yield cyclohexanol, carbon dioxide, and corrosive hydrochloric acid.[1] This necessitates storage under anhydrous and inert conditions.[2] Furthermore, upon prolonged storage, especially if not refrigerated, it can slowly decompose to form cyclohexyl chloride and carbon dioxide.[2][3] Bottles may develop pressure from this decomposition and should be cooled and opened with caution in a fume hood.[2][3]
Key Applications in Research and Development
Amine Protection in Peptide Synthesis and Drug Development
The primary application of cyclohexyl chloroformate is as a protecting group for primary and secondary amines.[1][2] The introduced cyclohexyloxycarbonyl group (Cyc-O-C(O)-), analogous to the more common Cbz (benzyloxycarbonyl) group, renders the amine nitrogen non-nucleophilic, allowing for selective reactions at other sites of a complex molecule.
Why this choice? The selection of the cyclohexyloxycarbonyl group over other protecting groups like Boc (tert-butyloxycarbonyl) is driven by its differing stability profile. While Boc groups are labile under acidic conditions, carbamates derived from cyclohexyl chloroformate are generally stable to acid but can be cleaved under other specific conditions, offering an orthogonal protection strategy essential in multi-step synthesis.
Intermediate for Pharmaceuticals and Agrochemicals
Cyclohexyl chloroformate serves as a key building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and agrochemicals.[1][4] Its ability to readily form carbamate and carbonate linkages is exploited to build complex molecular architectures, including insecticides and compounds for organic electronic devices.[4]
Experimental Protocols
Protocol: Synthesis of Cyclohexyl Chloroformate
This protocol is adapted from established procedures and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures for handling phosgene.[2][3]
-
Apparatus Setup: Equip a 1 L round-bottom flask with a gas delivery tube, a pressure-equalizing addition funnel, and a dry ice-acetone condenser. The outlet of the condenser should be connected to a drying tube and a suitable trap for excess phosgene and HCl.
-
Phosgene Condensation: Cool the flask in an ice bath and introduce phosgene gas until approximately 109 g (1.1 mol) has condensed into the flask.
-
Reactant Addition: While stirring the condensed phosgene, add 100 g (1.0 mol) of anhydrous cyclohexanol dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete (approx. 1 hour), allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.
-
Work-up: Concentrate the solution under reduced pressure at room temperature to remove excess phosgene and HCl. The resulting residue of cyclohexyl chloroformate may be used without further purification for many applications.
Protocol: Protection of a Primary Amine
This is a general procedure for the formation of a cyclohexyloxycarbonyl-protected amine.
-
Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent such as a 2:1 mixture of THF and water, or dichloromethane.
-
Base Addition: Add a base, such as sodium bicarbonate (2.0 equiv) or triethylamine (1.5 equiv), to the solution.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add cyclohexyl chloroformate (1.2 equiv) dropwise while stirring vigorously.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Caption: Workflow for a typical amine protection experiment.
Analytical Characterization
-
Gas Chromatography (GC): Purity can be assessed using GC with a flame ionization detector (GC-FID). A non-polar column would be suitable, and the method would reveal the presence of starting material (cyclohexanol) or decomposition products (cyclohexyl chloride).[9][10]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption for the carbonyl (C=O) stretch of the chloroformate group around 1770 cm⁻¹.[1] The absence of a broad O-H stretch (around 3300 cm⁻¹) would indicate the absence of cyclohexanol impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be dominated by multiplets for the cyclohexyl ring protons, typically in the δ 1.2-2.1 ppm range. A distinct downfield multiplet corresponding to the single proton on the carbon attached to the oxygen (H-1) would be expected around δ 4.8-5.0 ppm.
-
¹³C NMR: The carbonyl carbon is expected to appear significantly downfield, around δ 150 ppm. Signals for the cyclohexyl carbons would appear in the aliphatic region (δ 20-80 ppm).
-
-
Mass Spectrometry (MS): While the molecular ion peak [M]⁺ at m/z 162/164 (due to ³⁵Cl/³⁷Cl isotopes) may be observed, fragmentation is likely. Common fragments would include the loss of chlorine [M-Cl]⁺ and cleavage of the cyclohexyl ring.
Safety, Handling, and Storage
Cyclohexyl chloroformate is a hazardous chemical that demands strict safety protocols. It is corrosive, a lachrymator (tear-inducing agent), and toxic if swallowed, inhaled, or in contact with skin.[1][3][6] It causes severe skin burns and eye damage.[1][6]
Table 2: GHS Hazard Information for Cyclohexyl Chloroformate
| GHS Pictogram(s) | Hazard Code(s) | Hazard Statement(s) | Source(s) |
| Corrosive, Acute Toxic | H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled. | [1][11] |
| Corrosive | H314 | Causes severe skin burns and eye damage. | [1][6][11] |
| Flammable | H226 | Flammable liquid and vapour. | [6] |
Mandatory Handling Procedures:
-
Ventilation: Always handle in a certified chemical fume hood.[2][12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), splash-proof goggles, a face shield, and a lab coat.[3][6]
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation of vapors.[6] Use spark-proof tools and avoid sources of ignition.[12]
-
Spills: In case of a spill, evacuate the area. Absorb with an inert, dry material (e.g., vermiculite, Chemizorb®) and place in a sealed container for disposal. Do not use water.[6][12]
Storage and Stability:
-
Store in a tightly sealed container in a refrigerator (-10°C to 2-8°C is recommended) under an inert atmosphere (e.g., nitrogen or argon).[2][7]
-
The material is hygroscopic and reacts with water; store away from moisture and incompatible materials like bases, alcohols, and strong oxidizing agents.[2][12]
-
As it can decompose and build pressure, cool containers before opening.[3]
Conclusion
Cyclohexyl chloroformate is a potent and valuable reagent in the synthetic chemist's toolkit. Its utility, primarily as an acylating agent for the formation of carbamates and carbonates, is well-established in both academic research and industrial manufacturing. A thorough understanding of its reactivity, particularly its sensitivity to moisture, combined with strict adherence to safety and handling protocols, is paramount to leveraging its synthetic potential effectively and safely.
References
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Valsynthese SA. (2023). Material Safety Data Sheet CYCLOHEXYL CHLOROFORMATE. Retrieved from [Link]
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Valsynthese SA. (n.d.). Chloroformates. Retrieved from [Link]
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LookChem. (n.d.). Wholesale Cyclohexyl chloroformate CAS:13248-54-9. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 13248-54-9| Chemical Name : Cyclohexyl Chloroformate. Retrieved from [Link]
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PubChem. (n.d.). Carbonochloridic acid, cyclohexyl ester. Retrieved from [Link]
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Datenbank GEFAHRGUT. (n.d.). Detailinfo IMDG, BAM no. 1249. Retrieved from [Link]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
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ResearchGate. (2006). (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Retrieved from [Link]
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CIPAC. (2020). multi-active method for the analysis of active substances in formulated products. Retrieved from [Link]
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Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences. Retrieved from [Link]
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